2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have developed methods for synthesizing novel compounds using thiophen-2-yl derivatives as key building blocks. For instance, a study describes the microwave-assisted one-pot synthesis of thiazolyl(hydrazonoethyl)thiazoles starting from a thiophen-2-yl-based compound, demonstrating potential anti-breast cancer activities. These compounds showed promising activities against MCF-7 tumor cells, highlighting their potential as therapeutic agents (Mahmoud et al., 2021).
Hydrogen-bonding Patterns
Research on enaminones, including thiophen-2-yl derivatives, has explored their hydrogen-bonding patterns. These studies reveal how the secondary amine and carbonyl groups in these compounds interact, forming structures that could be significant for their chemical behavior and potential biological applications (Balderson et al., 2007).
Antimicrobial and Antiviral Activities
Compounds synthesized from thiophen-2-yl derivatives have been evaluated for their antimicrobial and antiviral activities. For example, tetrazole derivatives have shown potent anticandidal agents with weak cytotoxicities, suggesting their use in treating fungal infections (Kaplancıklı et al., 2014). Another study focused on the synthesis and reactions of 1H-pyrazolo[3,4-b]pyridin-5-yl ethanone derivatives, revealing their antiviral activity, which underscores the versatility of thiophen-2-yl-based compounds in developing new antiviral agents (Attaby et al., 2006).
Antibacterial Activity
The synthesis of piperidine-containing pyrimidine imines and thiazolidinones has been reported, demonstrating significant antibacterial activity. This research shows the potential of thiophen-2-yl derivatives in contributing to the development of new antibacterial agents (Merugu et al., 2010).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
properties
IUPAC Name |
2-thiophen-2-yl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)13-19-18-12(22-13)9-3-5-20(6-4-9)11(21)8-10-2-1-7-23-10/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCQRIMZPQLCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone |
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